molecular formula C7H12O3 B6263732 (1R,3S)-3-methoxycyclopentane-1-carboxylic acid CAS No. 1932791-40-6

(1R,3S)-3-methoxycyclopentane-1-carboxylic acid

Cat. No.: B6263732
CAS No.: 1932791-40-6
M. Wt: 144.2
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Description

(1R,3S)-3-methoxycyclopentane-1-carboxylic acid: is a chiral organic compound with the molecular formula C7H12O3. This compound is characterized by a cyclopentane ring substituted with a methoxy group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-methoxycyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of cyclopentene as a starting material. The cyclopentene undergoes a series of reactions including methoxylation and carboxylation to introduce the methoxy and carboxylic acid groups, respectively. The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired stereochemistry and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: (1R,3S)-3-methoxycyclopentane-1-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-methoxycyclopentane-1-carboxylic acid depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid:

    (1S,3R)-3-methoxycyclopentane-1-carboxylic acid: The enantiomer of (1R,3S)-3-methoxycyclopentane-1-carboxylic acid, differing in the spatial arrangement of the substituents.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both methoxy and carboxylic acid groups. This combination of functional groups and stereochemistry makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

CAS No.

1932791-40-6

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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